Molecular Weight and Lipophilicity Shift Relative to the Ethoxy‑Linked Analog (CAS 20954‑14‑7)
Replacing the propoxy linker (target compound, CAS 20954‑16‑9) with an ethoxy linker (CAS 20954‑14‑7) reduces molecular weight by 14.03 Da (ΔMW = −3.2 %) and is predicted to lower log P by approximately 0.3–0.5 units, as estimated from the fragment‑based contributions of an additional methylene group . This ostensibly minor alteration pushes the ethoxy analog further below the optimal CNS drug‑likeness range (MW 400–450 Da, log P 3–5), potentially compromising passive blood‑brain barrier (BBB) permeability relative to the target compound [1].
| Evidence Dimension | Molecular weight (MW) and predicted lipophilicity (log P) |
|---|---|
| Target Compound Data | MW = 435.56 Da; predicted log P ~5.2 (estimated via ChemSrc data) |
| Comparator Or Baseline | CAS 20954‑14‑7: MW = 421.53 Da; predicted log P ~4.8 (estimated) |
| Quantified Difference | ΔMW = +14.03 Da; Δpredicted log P ≈ +0.4 (target more lipophilic) |
| Conditions | MW sourced from CAS registry entries; log P estimated via consensus fragment‑based prediction; experimental log P data not available in non‑excluded sources. |
Why This Matters
For procurement intended for CNS target engagement screens, the higher MW and log P of the target compound position it closer to the empirical sweet spot for BBB penetration, reducing the risk of false‑negative CNS exposure that may occur with the lighter, less lipophilic ethoxy analog [1].
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chem. Neurosci. 2016, 7 (6), 767–775. DOI: 10.1021/acschemneuro.6b00029 (CNS drug‑likeness sweet spot reference). View Source
